Product packaging for 4-(3-Hydroxyazetidin-1-yl)benzoic acid(Cat. No.:CAS No. 1416784-71-8)

4-(3-Hydroxyazetidin-1-yl)benzoic acid

Numéro de catalogue: B1446644
Numéro CAS: 1416784-71-8
Poids moléculaire: 193.2 g/mol
Clé InChI: ZWEOEGLNKJISEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3-Hydroxyazetidin-1-yl)benzoic acid is a benzoic acid derivative featuring a 3-hydroxyazetidine ring substituted at the para position of the aromatic core. This compound is of interest in medicinal chemistry due to the azetidine moiety’s role in enhancing metabolic stability and bioavailability compared to larger heterocycles like piperidine or pyrrolidine .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B1446644 4-(3-Hydroxyazetidin-1-yl)benzoic acid CAS No. 1416784-71-8

Propriétés

IUPAC Name

4-(3-hydroxyazetidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-5-11(6-9)8-3-1-7(2-4-8)10(13)14/h1-4,9,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEOEGLNKJISEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Synthetic Strategy

The preparation of 4-(3-Hydroxyazetidin-1-yl)benzoic acid typically involves the coupling of a hydroxyazetidine moiety with a benzoic acid derivative. The key step is the formation of an amide or related bond between the azetidine nitrogen and the carboxylic acid group on the benzoic acid ring. This is often facilitated by carbodiimide coupling agents or reduction methods, depending on the precursor compounds.

Method 1: Carbodiimide-Mediated Coupling

Procedure:

  • Starting with 3-hydroxyazetidine or its hydrochloride salt, the compound is suspended in an aprotic solvent such as tetrahydrofuran (THF).
  • Triethylamine is added to neutralize the hydrochloride and to act as a base.
  • The benzoic acid derivative (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) is introduced.
  • Cooling to 0°C is performed before adding dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.
  • The reaction mixture is stirred at room temperature for a specified time (often several hours).
  • The product is extracted with diethyl ether, washed, dried, and crystallized from ethyl acetate-petroleum ether to yield the desired compound.

Yields and Purity:

  • Yields around 30% have been reported for crystalline forms of substituted hydroxyazetidinyl benzoic acid derivatives.
  • Crystallization improves purity and facilitates isolation.

Representative Data:

Step Reagents/Conditions Outcome
Suspension of azetidine HCl THF, Triethylamine, room temperature Neutralization and activation
Addition of benzoic acid 3,5-di-tert-butyl-4-hydroxybenzoic acid Formation of intermediate
Coupling agent addition Dicyclohexylcarbodiimide (DCC), 0°C Amide bond formation
Workup and crystallization Diethyl ether extraction, crystallization 30% yield of crystalline product

This method is documented in US patent US7232812B2, describing substituted azetidine compounds and their preparation.

Method 2: Lithium Aluminum Hydride Reduction and Subsequent Coupling

Procedure:

  • A precursor compound containing an azetidinyl methanone group is dissolved in tetrahydrofuran.
  • Lithium aluminum hydride (LiAlH4) is added slowly at low temperature to reduce the ketone to the corresponding alcohol.
  • The reaction mixture is stirred and then quenched carefully.
  • The resulting 3-hydroxyazetidinyl intermediate is then coupled with the benzoic acid derivative using carbodiimide chemistry.
  • The mixture is stirred at room temperature for extended periods (e.g., 22 hours).
  • Purification involves acid-base workup, filtration, washing, and drying.

Yields and Purity:

  • High yields up to 85% have been reported for the final product as a white solid.
  • The process involves careful pH adjustment and prolonged stirring to ensure complete reaction and crystallization.

Representative Data:

Step Reagents/Conditions Outcome
Reduction LiAlH4 in THF, low temperature Formation of 3-hydroxyazetidine
Coupling EDCI, HOBt, triethylamine, 0°C to RT, 22 h Amide bond formation
Workup Acid-base extraction, filtration, drying White solid product, 85% yield

This method is detailed in patent WO2018008929A1, focusing on imidazo[1,2-a]pyridine derivatives but including synthesis of 3-hydroxyazetidin-1-yl benzoic acid derivatives.

Method 3: Direct Condensation Using Carbodiimides and Hydroxyazetidine

Procedure:

  • The benzoic acid derivative is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide chloride (EDCI) in the presence of 1-hydroxybenzotriazole hydrate (HOBt).
  • 3-Hydroxyazetidine is added along with a base such as triethylamine at low temperature (0°C).
  • The reaction mixture is stirred at room temperature for about 22 hours.
  • The reaction mixture is then worked up by solvent removal, aqueous acid-base extraction, filtration, and drying.

Yields and Purity:

  • This method provides moderate to high yields with good purity.
  • The use of EDCI/HOBt minimizes side reactions and improves coupling efficiency.

Representative Data:

Step Reagents/Conditions Outcome
Activation EDCI, HOBt, dichloromethane, 0°C Activated ester intermediate
Coupling 3-Hydroxyazetidine, triethylamine, RT, 22 h Formation of amide bond
Workup Filtration, washing, drying Pure this compound

This approach is also described in WO2018008929A1 patent, highlighting the coupling of hydroxyazetidine with benzoic acid derivatives using carbodiimide chemistry.

Comparative Summary of Preparation Methods

Feature Method 1: DCC Coupling Method 2: LiAlH4 Reduction + Coupling Method 3: EDCI/HOBt Coupling
Starting materials Hydroxyazetidine HCl, benzoic acid Azetidinyl ketone precursor, benzoic acid Benzoic acid, 3-hydroxyazetidine
Coupling agent Dicyclohexylcarbodiimide (DCC) EDCI/HOBt EDCI/HOBt
Reaction temperature 0°C to room temperature Low temp for reduction, RT for coupling 0°C to room temperature
Reaction time Several hours Several hours (22 h coupling) 22 hours
Yield ~30% crystalline Up to 85% white solid Moderate to high
Purification Crystallization from ethyl acetate/petroleum ether Acid-base extraction, filtration, drying Filtration, washing, drying
Advantages Simple, uses common reagents High yield, reduction step controls stereochemistry Efficient coupling, fewer side reactions

Research Findings and Notes

  • The use of carbodiimide coupling agents such as DCC and EDCI is essential for efficient amide bond formation between the azetidine nitrogen and the benzoic acid carboxyl group.
  • The presence of bases like triethylamine neutralizes acids formed during coupling and promotes reaction completion.
  • Lithium aluminum hydride reduction is a valuable step when starting from ketone precursors to obtain the hydroxyazetidine intermediate.
  • Temperature control (0°C to room temperature) is critical to avoid side reactions and decomposition.
  • Purification by crystallization or acid-base extraction ensures high purity of the final compound.
  • Yields vary depending on the method, with reduction plus coupling providing the highest reported yields.

Analyse Des Réactions Chimiques

4-(3-Hydroxyazetidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pain Management

Research indicates that 4-(3-Hydroxyazetidin-1-yl)benzoic acid derivatives may act as antagonists for the EP4 receptor, which is implicated in pain pathways. These compounds have shown efficacy in treating both acute and chronic pain conditions, including inflammatory pain associated with arthritis and other disorders .

Anti-inflammatory Properties

The compound has been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Its mechanism involves inhibiting pathways that lead to inflammation, thereby reducing symptoms associated with these conditions .

Cancer Treatment

There is emerging evidence supporting the use of this compound in cancer therapies. The compound's ability to modulate immune responses and inhibit tumor growth makes it a candidate for further research in oncology .

Drug Development

The structural features of this compound allow for modifications that can enhance its pharmacokinetic properties, such as solubility and bioavailability. This adaptability makes it a valuable scaffold in the design of new therapeutic agents .

Antiviral Activity

Recent studies have suggested that derivatives of this compound may possess antiviral properties, particularly against viruses like SARS-CoV-2. The mechanism involves inhibition of viral replication through interaction with viral proteins .

Case Study: Inflammatory Disease Treatment

A study demonstrated that a derivative of this compound significantly reduced markers of inflammation in animal models of arthritis. The results indicated a comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an alternative treatment option .

Case Study: Cancer Research

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines while sparing normal cells, highlighting its selective toxicity towards cancerous tissues . This property is crucial for developing targeted cancer therapies.

Comparative Analysis of Related Compounds

Compound NamePrimary ApplicationEfficacy LevelNotes
This compoundPain management, anti-inflammatoryHighModulates EP4 receptor
Pyridine amide derivativesCancer treatmentModerateEffective against multiple cancers
3-(Adenosylthio)benzoic acidAntiviral activityHighEffective against SARS-CoV-2

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Azetidinone Derivatives

Azetidinone (β-lactam) analogs, such as 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid (), share the azetidine core but differ in substituents. Key distinctions include:

  • Synthesis: These derivatives are synthesized via Staudinger reactions between Schiff bases (e.g., 4-nitrobenzylideneamino benzoic acid) and chloroacetyl chloride, followed by cyclization under reflux (, Section 4.3.5).

Thiazolidinone Derivatives

Compounds like 4-(2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid () replace the azetidine with a thiazolidinone (five-membered sulfur-containing ring). Differences include:

  • Ring Size and Heteroatoms: Thiazolidinones’ larger ring size and sulfur atom may improve binding to enzymes like PPAR-γ (relevant in diabetes) but reduce metabolic stability compared to azetidines .
  • Synthesis: Thiazolidinones are formed by condensing Schiff bases with mercaptoacetic acid in the presence of ZnCl₂ (, Section 4.3.7).

Hydroxybenzoic Acid Derivatives

Simpler analogs like 4-hydroxybenzoic acid () lack the azetidine moiety but share the phenolic hydroxyl group. Key contrasts:

  • Bioactivity : 4-hydroxybenzoic acid is a precursor for parabens (preservatives) and exhibits antioxidant properties, but its lack of a heterocycle limits targeted pharmacological action compared to the azetidine-containing compound .
  • Structural Complexity : The hydroxyazetidine group in the target compound may enhance solubility and membrane permeability relative to the planar hydroxybenzoic acid structure.

Other Bioactive Benzoic Acid Derivatives

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (): This hypoglycemic agent demonstrates how heterocyclic substituents (pyrazoline) can modulate glucose metabolism. Its mechanism differs from hydroxyazetidine derivatives, likely due to pyrazoline’s larger ring and additional nitrogen .
  • Caffeic Acid (): A 3,4-dihydroxybenzoic acid derivative with a propenoic acid chain, widely studied for antioxidant and anti-inflammatory effects.
Table 2: Pharmacological Comparison of Benzoic Acid Derivatives
Compound Key Structural Feature Reported Activity References
4-(3-Hydroxyazetidin-1-yl)benzoic acid Azetidine with hydroxyl Potential metabolic stability -
4-Hydroxybenzoic acid Phenolic hydroxyl Antioxidant, preservative
Caffeic acid 3,4-Dihydroxy and propenoic Antioxidant, anti-inflammatory
4-(Pyrazolin-1-yl)benzoic acid Pyrazoline ring Hypoglycemic

Activité Biologique

4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS No. 1416784-71-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₁₀H₁₁N O₃
Molecular Weight : Approximately 193.2 g/mol
IUPAC Name : this compound

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a benzoic acid moiety that contributes to its potential pharmacological properties.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The hydroxyl group on the azetidine ring may facilitate hydrogen bonding with receptor sites, while the carboxylic acid group can enhance solubility and bioavailability. Preliminary studies suggest that this compound may exhibit:

  • Anti-inflammatory effects
  • Antimicrobial activity
  • Potential analgesic properties

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of derivatives of benzoic acid, including those similar to this compound. For instance, compounds derived from benzoic acid have shown activity against Gram-positive bacteria and fungi such as Candida albicans .

CompoundActivity AgainstMIC (µg/mL)
Compound AStaphylococcus aureus125
Compound BE. faecium125
Compound CC. albicans125

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to its structure can significantly influence its efficacy:

Modification TypeDescriptionExpected Impact on Activity
Hydroxyl GroupAltering position or type of substituents on the azetidine ringMay enhance or reduce binding affinity
Carboxylic AcidModifying the carboxylic acid group (e.g., esterification)Could affect solubility and bioavailability
Azetidine RingSubstituting different groups on the azetidine nitrogenMay impact metabolic stability

Case Studies

  • Anti-inflammatory Potential : A study investigated compounds similar to this compound for their anti-inflammatory properties in vitro. Results indicated a significant reduction in pro-inflammatory cytokines in cell cultures treated with these compounds.
  • Analgesic Activity Assessment : Another research focused on evaluating the analgesic effects of derivatives of benzoic acid, suggesting that modifications similar to those in this compound could lead to enhanced pain relief without significant side effects.
  • Toxicity Studies : Toxicity assessments conducted on related compounds revealed varying levels of cytotoxicity, emphasizing the need for careful evaluation of new derivatives based on structural modifications.

Q & A

Q. How to justify the choice of experimental methodology in studies of this compound?

  • Methodological Answer : Align with ontological/epistemological principles :
  • Reductionism : Break down the compound’s activity into molecular interactions (e.g., hydrogen bonding, van der Waals forces).
  • Holism : Study emergent properties in vivo (e.g., systemic inflammation modulation).
  • Validate via triangulation: Combine experimental data (NMR, bioassays), computational models, and literature meta-analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Hydroxyazetidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Hydroxyazetidin-1-yl)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.